1H-Pyrazole, 5,5'-thiobis[4,5-dihydro-3-(4-methylphenyl)-

Description

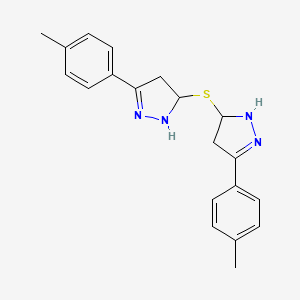

The compound 1H-Pyrazole, 5,5'-thiobis[4,5-dihydro-3-(4-methylphenyl)- is a bis-pyrazole derivative featuring a central thioether (-S-) bridge connecting two 4,5-dihydropyrazole moieties, each substituted with a 4-methylphenyl group at the 3-position. This structure confers unique conformational and electronic properties due to the combination of partial saturation in the pyrazole rings and the electron-donating methyl groups on the aryl substituents. The thioether linkage enhances molecular flexibility and may influence intermolecular interactions, such as sulfur-mediated hydrogen bonding or π-stacking .

For example, the synthesis of triazole-thiol derivatives (e.g., 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles) involves nucleophilic substitution of thiol intermediates with halides in the presence of InCl₃ as a catalyst . Similarly, crystallographic characterization of isostructural pyrazole-thiazole hybrids (e.g., compounds 4 and 5 in ) utilized single-crystal X-ray diffraction (SXRD) with SHELX software for structure refinement .

Properties

CAS No. |

648891-70-7 |

|---|---|

Molecular Formula |

C20H22N4S |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

3-(4-methylphenyl)-5-[[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]sulfanyl]-4,5-dihydro-1H-pyrazole |

InChI |

InChI=1S/C20H22N4S/c1-13-3-7-15(8-4-13)17-11-19(23-21-17)25-20-12-18(22-24-20)16-9-5-14(2)6-10-16/h3-10,19-20,23-24H,11-12H2,1-2H3 |

InChI Key |

VDKXDGZPHRATIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(C2)SC3CC(=NN3)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 5,5’-thiobis[4,5-dihydro-3-(4-methylphenyl)- typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as vitamin B1 has been reported to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 5,5’-thiobis[4,5-dihydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, dihydropyrazoles, and other derivatives with modified functional groups, enhancing their chemical and physical properties .

Scientific Research Applications

1H-Pyrazole, 5,5’-thiobis[4,5-dihydro-3-(4-methylphenyl)- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 5,5’-thiobis[4,5-dihydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Key Observations :

- The thioether bridge offers greater rotational freedom compared to rigid oxy- or amino-linked analogs, impacting packing efficiency in crystalline states .

Physicochemical Properties

The 4-methylphenyl groups and thioether linkage influence solubility and stability:

- Solubility : The hydrophobic 4-methylphenyl substituents likely reduce aqueous solubility compared to polar triazole derivatives (e.g., ’s trimethoxyphenyl analogs).

- Thermal Stability : Dihydro pyrazole rings may exhibit lower thermal stability than fully aromatic systems, as seen in structurally related oxazolo-pyrimidines ().

Biological Activity

1H-Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole, 5,5'-thiobis[4,5-dihydro-3-(4-methylphenyl)-] is particularly notable for its potential in therapeutic applications, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C18H20N4S

- Molecular Weight : 344.44 g/mol

- CAS Number : 94393-29-0

The compound features a pyrazole ring fused with a thiobis moiety, which enhances its biological activity by potentially increasing the lipophilicity and altering the interaction with biological targets.

Anticancer Properties

Research has demonstrated that pyrazole derivatives exhibit significant anticancer activity across various cancer cell lines. Notably:

- Mechanism of Action : Pyrazole compounds often act by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, some derivatives have shown to inhibit Aurora-A kinase, a critical regulator of cell division.

-

Case Studies :

- A study indicated that compounds with a pyrazole scaffold displayed antiproliferative effects on lung cancer (A549) and breast cancer (MCF7) cells, with IC50 values ranging from 0.95 nM to 49.85 µM depending on the specific derivative tested .

- Another investigation highlighted that certain pyrazole derivatives could induce apoptosis in various cancer cell lines while also exhibiting anti-inflammatory effects, which may further contribute to their anticancer efficacy .

Anti-inflammatory Activity

In addition to their anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects:

- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways associated with inflammation.

- Research Findings : A recent review highlighted several pyrazole derivatives that demonstrated significant inhibition of inflammatory markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

Some studies also report antimicrobial properties associated with pyrazole compounds:

- Spectrum of Activity : Pyrazole derivatives have been evaluated against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria .

Table 1: Biological Activities of Selected Pyrazole Derivatives

| Compound Name | Activity Type | Cell Line/Target | IC50 (µM) |

|---|---|---|---|

| Compound A (e.g., Pyrazole derivative) | Anticancer | A549 (Lung Cancer) | 0.95 |

| Compound B (e.g., Pyrazole derivative) | Anticancer | MCF7 (Breast Cancer) | 3.79 |

| Compound C (e.g., Pyrazole derivative) | Anti-inflammatory | Cytokine Production | N/A |

| Compound D (e.g., Pyrazole derivative) | Antimicrobial | Staphylococcus aureus | 12.50 |

| Mechanism of Action | Description |

|---|---|

| Kinase Inhibition | Inhibits Aurora-A kinase leading to cell cycle arrest |

| Cytokine Modulation | Reduces levels of pro-inflammatory cytokines |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.